molecular formula C11H10O3 B097732 3-Benzyldihydrofuran-2,5-dione CAS No. 19544-43-5

3-Benzyldihydrofuran-2,5-dione

Cat. No. B097732
CAS RN: 19544-43-5
M. Wt: 190.19 g/mol
InChI Key: OOEHLTSDDZKTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyldihydrofuran-2,5-dione is a chemical compound with the molecular formula C11H10O3 . It is a solid substance . This compound is used for research purposes .


Synthesis Analysis

The synthesis of 3-Benzyldihydrofuran-2,5-dione and its derivatives has been reported in several studies . For instance, one study reported a convenient approach to synthesize 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives in two steps with moderate to good yield using morpholine as a catalyst .


Molecular Structure Analysis

The molecular structure of 3-Benzyldihydrofuran-2,5-dione has been analyzed in several studies . For example, one study performed FT-IR spectroscopy for the vibrational spectral analysis of a similar compound .


Chemical Reactions Analysis

The chemical reactions involving 3-Benzyldihydrofuran-2,5-dione have been studied . For instance, one study reported the desymmetrization of p-quinols through a chiral bisguanidinium hemisalt catalyzed enantioselective Michael addition/lactonization cascade reaction with azlactones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzyldihydrofuran-2,5-dione have been reported . For instance, it is a solid substance and its molecular weight is 204.22 .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Gymnoascolide A
3-Benzyldihydrofuran-2,5-dione has been employed in the synthesis of gymnoascolide A and antifungal agents. Key reactions include chemoselective couplings and regioselective reductions, showcasing its utility in complex chemical synthesis (Baag & Argade, 2008).

Ring-Opening Polymerization
The compound's derivative, (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), derived from glutamic acid, was utilized in organo-catalyzed ring-opening polymerization. The process was controlled and yielded polyBED samples with narrow polydispersity, showing potential applications in biopolymers (Thillaye du Boullay et al., 2010).

Electronic and Material Applications

Donor-Acceptor Polymer Semiconductors
A derivative of 3-Benzyldihydrofuran-2,5-dione, (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione (IBDF), was used as an electron-acceptor building block in polymer semiconductors. The resulting copolymer demonstrated stable electron transport performance, indicating its potential in electronic devices (Yan, Sun & Li, 2013).

Corrosion Inhibition

Protection of Mild Steel in Acidic Conditions
Derivatives of 3-Benzyldihydrofuran-2,5-dione were studied for their corrosion inhibition properties on mild steel in acidic solutions. The compounds showed high resistance and effective adsorption onto the iron surface, suggesting their potential as corrosion inhibitors (Chafiq et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-benzyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEHLTSDDZKTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397025
Record name 3-benzyldihydrofuran-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyldihydrofuran-2,5-dione

CAS RN

19544-43-5
Record name 2-Benzylsuccinic anhydride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019544435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-benzyldihydrofuran-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyloxolane-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BENZYLSUCCINIC ANHYDRIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26KH2225XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The product from step (b) was suspended in acetyl chloride (24 ml) and the suspension refluxed for 3 hours, then evaporated in vacuo to give a white solid which was triturated and washed with 60-80 petrol and dried in vacuo to give the desired product (9.7 g). The 200 MHz 1H NMR was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The commercially available alpha-benzylsuccinic acid 9 (1 g, 4.8 mmol) was refluxed for 1 h in 30 mL trifluoroacetic anhydride. Afterwards, the solvent was removed in vacuo. The crude residue was washed with cold hexane to yield alpha-benzylsuccinic anhydride 10 as a white solid (858.2 mg, 93.95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.